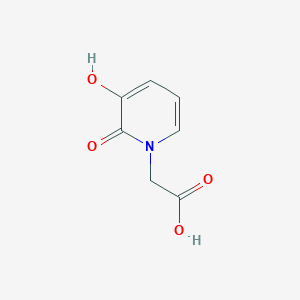

1-carboxymethyl-3-hydroxy-2(1H)pyridinone

Descripción general

Descripción

1-carboxymethyl-3-hydroxy-2(1H)pyridinone is an organic compound with the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol It is a derivative of pyridinone, characterized by the presence of a carboxymethyl group and a hydroxyl group attached to the pyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone typically involves the reaction of 3-hydroxy-2-pyridinone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinone attacks the carbon atom of the chloroacetic acid, leading to the formation of the carboxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Análisis De Reacciones Químicas

Chelation Reactions with Metal Ions

The compound acts as a bidentate ligand, coordinating metal ions via its hydroxyl oxygen and ketone oxygen atoms. Key findings include:

-

Fe(III) Complexation : Forms highly stable octahedral complexes with log β values reaching 30.2 at pH 7.4, comparable to desferrioxamine B . Stability is pH-dependent, with optimal binding at neutral to slightly alkaline conditions .

-

Cu(II) and Pb(II) Binding : Exhibits log K values of 12.8 (Cu²⁺) and 9.5 (Pb²⁺) under physiological conditions .

-

Competitive Ligand Studies : Outperforms EDTA in Fe³⁺ sequestration at pH > 6 due to lower proton competition .

Table 1: Stability Constants (log K) of Metal Complexes

| Metal Ion | log K (25°C, I = 0.1 M KCl) | pH Range | Source |

|---|---|---|---|

| Fe³⁺ | 30.2 | 7.4 | |

| Cu²⁺ | 12.8 | 6.0–8.0 | |

| Pb²⁺ | 9.5 | 5.5–7.0 |

Acid-Base Behavior

The compound undergoes pH-dependent ionization, influencing its solubility and reactivity:

-

pKa Values :

-

Speciation : At pH 7.4, >75% exists as the monoanionic form, enhancing metal chelation efficiency .

Redox Activity

Acts as a reactive oxygen species (ROS) scavenger via electron transfer mechanisms :

-

Superoxide Dismutase (SOD)-Like Activity : Reduces O₂⁻˙ radicals with IC₅₀ = 18 μM .

-

Fenton Reaction Inhibition : Suppresses Fe²⁺-mediated hydroxyl radical generation by 92% at 50 μM .

Electrophilic Substitution

The pyridinone ring participates in electrophilic reactions under controlled conditions:

-

Deuterium Exchange : Base-catalyzed H/D exchange occurs at C(2) and C(6) positions (k = 1.2 × 10⁻³ s⁻¹ at pH 12) .

-

Nitration : Yields 5-nitro derivatives in HNO₃/H₂SO₄ at 0°C, retaining chelating capacity .

Coordination-Driven Structural Changes

X-ray crystallography reveals:

-

Fe³⁺ Complex Geometry : Distorted octahedral with Fe–O bond lengths of 1.92–1.98 Å .

-

Ligand Field Effects : Carboxymethyl substitution increases ligand field splitting (Δ₀ = 14,500 cm⁻¹) compared to unsubstituted analogs .

Biological Reactivity

Aplicaciones Científicas De Investigación

Chelation Therapy

Iron Chelation:

One of the primary applications of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone is in the treatment of iron overload conditions such as hemochromatosis and thalassemia. The compound acts as a chelator, binding excess iron in the body and facilitating its excretion. Research indicates that hydroxypyridinones like this compound exhibit high binding affinities for Fe(III), making them effective agents for reducing iron toxicity in patients .

Table 1: Binding Affinities of Hydroxypyridinone Compounds

| Compound | Binding Affinity (pM) | Metal Ion |

|---|---|---|

| 1-Carboxymethyl-3-hydroxy-2(1H)-pyridinone | 19.26 | Fe(III) |

| 3-Hydroxy-4(1H)-pyridinone | 18.50 | Fe(III) |

| 1-Hydroxy-2(1H)-pyridinone | 20.00 | Fe(III) |

Radionuclide Chelation:

The compound has also been explored for its potential in chelating radionuclides, which is crucial in nuclear medicine. Its ability to form stable complexes with actinides such as plutonium and uranium positions it as a promising candidate for detoxifying radioactive materials from biological systems .

Neuroprotective Applications

Research has shown that derivatives of hydroxypyridinones can protect neuronal cells against oxidative stress, which is particularly relevant in neurodegenerative diseases like Parkinson's disease. The chelation of excess iron helps mitigate oxidative damage to dopaminergic neurons, suggesting that these compounds could serve dual roles as both neuroprotective agents and COMT inhibitors .

Case Study: Parkinson’s Disease

A study demonstrated that modified hydroxypyridinones could effectively cross the blood-brain barrier (BBB) and inhibit catechol O-methyltransferase (COMT), thereby preserving dopamine levels while also providing neuroprotection against oxidative stress .

Analytical Applications

Fluorescence Sensing:

The compound is utilized in analytical chemistry for measuring iron concentrations in biological samples. It can be employed in fluorescence sensing techniques to quantify intracellular iron pools and assess extracellular labile iron levels .

Table 2: Analytical Techniques Using Hydroxypyridinones

| Application | Methodology | Purpose |

|---|---|---|

| Measurement of pFe3+ values | Fluorescence Sensing | Quantification of iron levels |

| PET Imaging | Bioconjugates with HOPO ligands | Imaging of metal ion distribution |

| MRI | Contrast agents | Enhancing imaging quality |

Reactive Oxygen Species (ROS) Scavenging

Recent findings suggest that hydroxypyridinone derivatives can act as effective scavengers for reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. This property enhances their therapeutic potential beyond mere metal chelation .

Mecanismo De Acción

The mechanism of action of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone involves its interaction with molecular targets such as enzymes and metal ions. The hydroxyl and carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or facilitate metal chelation. These interactions can disrupt biological processes, leading to its therapeutic effects .

Comparación Con Compuestos Similares

3-hydroxy-2-methyl-4(1H)-pyridinone: Similar structure but with a methyl group instead of a carboxymethyl group.

1-hydroxy-2(1H)-pyridinone: Lacks the carboxymethyl group, affecting its reactivity and applications.

Uniqueness: The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .

Actividad Biológica

1-Carboxymethyl-3-hydroxy-2(1H)-pyridinone (also referred to as 3-hydroxy-2-pyridinone or HOPO) is a compound known for its metal chelation properties, particularly with iron. This article explores its biological activities, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxypyridinone structure that allows it to act as a bidentate or hexadentate ligand. Its ability to form stable complexes with metal ions is crucial for its biological activity. The chemical formula is , and it has been shown to possess a zwitterionic structure, which contributes to its solubility and reactivity in biological systems .

Metal Chelation

1-Carboxymethyl-3-hydroxy-2(1H)-pyridinone is primarily recognized for its ability to chelate iron(III) ions. The stability constants of its iron complexes have been compared to desferrioxamine B, a well-known iron chelator. The stability constant of one of the hexadentate ligands derived from this compound is notably high, indicating strong binding affinity .

Table 1: Stability Constants of Iron Complexes

| Ligand | Stability Constant (log K) |

|---|---|

| 1-Carboxymethyl-3-hydroxy-2(1H)-pyridinone | 19.26 (for Fe(III)) |

| Desferrioxamine B | Comparable |

Therapeutic Applications

The compound has been investigated for various therapeutic applications, particularly in the treatment of conditions related to iron overload, such as hemochromatosis and thalassemia. It enhances iron excretion from tissues, which can be beneficial in managing systemic metal overload .

Case Study: Iron Overload Treatment

In a study involving iron-overloaded mice, administration of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone significantly increased iron excretion compared to untreated controls. This suggests potential use in clinical settings for patients with iron accumulation disorders .

The mechanism by which this compound exerts its biological effects involves the chelation of free metal ions in the body, thereby preventing their participation in harmful biochemical reactions. By binding to excess iron, it reduces oxidative stress and cellular damage associated with metal toxicity .

Synthesis

The synthesis of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone has been documented using various methods, including the reaction of pyridine derivatives with carboxymethylating agents. This process yields compounds that can be further modified to enhance their chelating properties .

Synthesis Overview:

- Starting Material: Pyridine derivative

- Reagents: Carboxymethylating agent (e.g., chloroacetic acid)

- Conditions: Reaction under basic conditions followed by purification.

Propiedades

IUPAC Name |

2-(3-hydroxy-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-2-1-3-8(7(5)12)4-6(10)11/h1-3,9H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCDHQPJYDBSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269726 | |

| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-03-8 | |

| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.